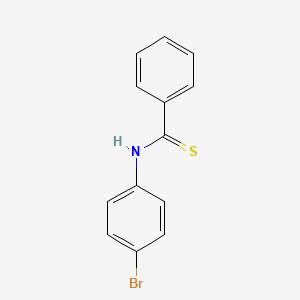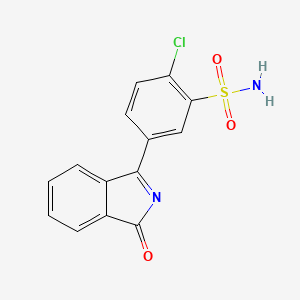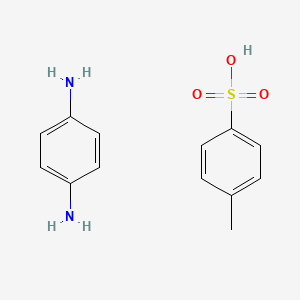
Benzene-1,4-diamine (4-methylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diamine (4-methylbenzenesulphonate) is an organic compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two amino groups attached to a benzene ring, along with a methylbenzenesulphonate group.
Métodos De Preparación
The synthesis of benzene-1,4-diamine (4-methylbenzenesulphonate) typically involves the reaction of benzene-1,4-diamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzene-1,4-diamine (4-methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene-1,4-diamine (4-methylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene-1,4-diamine (4-methylbenzenesulphonate) involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The sulphonate group may also play a role in modulating the compound’s activity and solubility .
Comparación Con Compuestos Similares
Benzene-1,4-diamine (4-methylbenzenesulphonate) can be compared with other similar compounds, such as:
1,4-Benzenediamine:
4-Methylbenzenesulfonamide: This compound contains a sulfonamide group instead of the amino groups, leading to distinct reactivity and uses.
The uniqueness of benzene-1,4-diamine (4-methylbenzenesulphonate) lies in its combination of amino and sulphonate groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
94441-91-5 |
|---|---|
Fórmula molecular |
C13H16N2O3S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
benzene-1,4-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |
Clave InChI |
IZTQDNPOJDAVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1N)N |
Números CAS relacionados |
94441-90-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


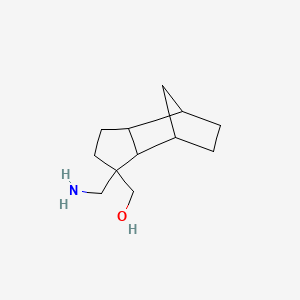
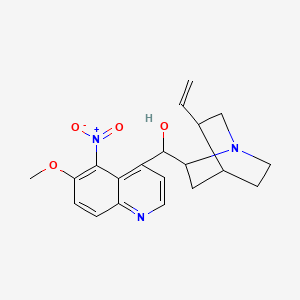
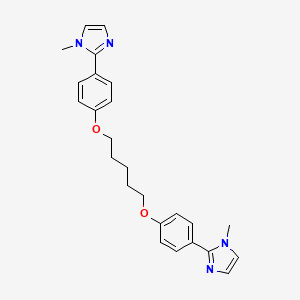
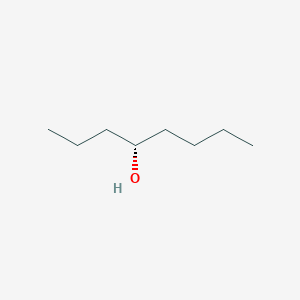
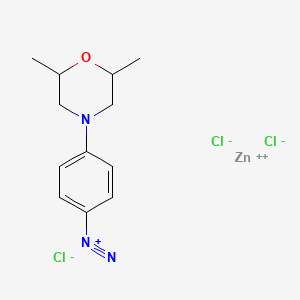
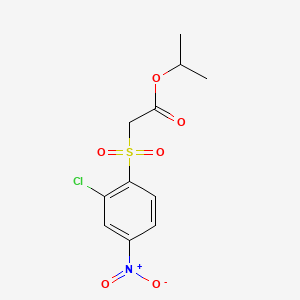


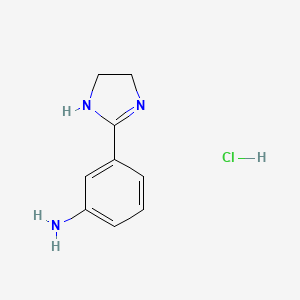
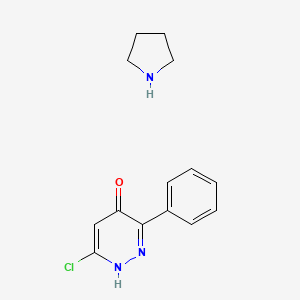
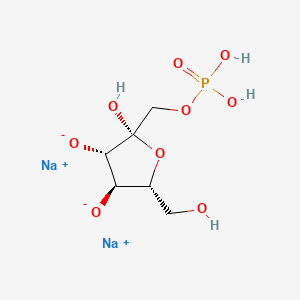
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
